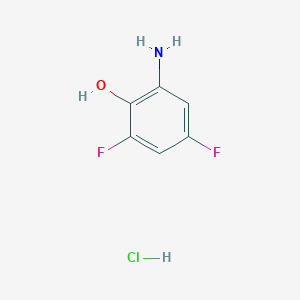

2-Amino-4,6-difluorophenol hydrochloride

Description

Significance of Halogenated Aminophenols in Contemporary Chemical Science

Halogenated aminophenols are a class of aromatic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, iodine), an amino group (-NH₂), and a hydroxyl group (-OH) attached to a benzene (B151609) ring. google.combldpharm.com The introduction of halogen atoms onto the aminophenol scaffold profoundly influences the molecule's physicochemical properties. bldpharm.com Halogens, being highly electronegative, exert a strong inductive (electron-withdrawing) effect, which can alter the acidity (pKa) of the phenolic proton, the basicity of the amino group, and the electron density of the aromatic ring. sigmaaldrich.com

This modification of electronic properties is critical in tuning the reactivity of the molecule in subsequent chemical reactions. For instance, the strategic placement of halogens can direct the course of electrophilic aromatic substitution or modify the nucleophilicity of the amino and hydroxyl groups. Furthermore, in the context of medicinal chemistry, halogenation can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic oxidation by cytochrome P450 enzymes. smolecule.comgoogle.com This increased stability, along with altered lipophilicity which affects membrane permeability, makes halogenated compounds highly valuable in drug design. bldpharm.comuni.lu The ability of halogen atoms to participate in halogen bonding—a type of non-covalent interaction—can also influence how a molecule binds to biological targets like proteins and enzymes. bldpharm.com

Overview of Academic Research Trajectories for Fluorinated Aromatic Compounds

Academic and industrial research into fluorinated aromatic compounds has expanded dramatically over the past few decades. nih.gov The unique properties imparted by the fluorine atom—the most electronegative element—justify the often complex and costly synthetic routes required for their production. nih.gov When incorporated into an aromatic ring, fluorine can significantly impact a compound's conformation, metabolic pathways, and binding affinity to biological targets. google.comuni.lu

Current research trajectories focus on several key areas:

Medicinal Chemistry: A significant portion of newly developed pharmaceuticals contain fluorine. amazonaws.com Its inclusion is a well-established strategy to enhance drug efficacy, improve pharmacokinetic profiles, and increase metabolic stability. uni.lugoogleapis.com Research continues to explore the use of fluorinated building blocks to create new therapeutic agents for a wide range of diseases, including cancer and autoimmune disorders. amazonaws.comgoogle.com

Materials Science: Fluorinated aromatic compounds are integral to the development of high-performance polymers, liquid crystals, and other advanced materials. nih.govchemicalbook.com The stability and unique electronic properties of the carbon-fluorine bond contribute to materials with high thermal resistance and specific conductive properties. sigmaaldrich.com

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into herbicides, insecticides, and fungicides can enhance their potency and stability. nih.gov

Synthetic Methodology: A major research focus is the development of new, more efficient, and selective methods for introducing fluorine atoms into aromatic systems. google.comnih.gov This includes late-stage fluorination techniques that allow for the modification of complex molecules at a final step, providing rapid access to libraries of new compounds.

The following table summarizes the key effects and applications driving research in fluorinated aromatic compounds.

Table 1: Impact and Applications of Aromatic Fluorination

| Property Influenced by Fluorine | Consequence in Chemical & Biological Systems | Key Application Areas |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism (e.g., by P450 enzymes), increasing the half-life of the molecule. smolecule.comgoogle.com | Pharmaceuticals, Agrochemicals |

| Binding Affinity | Can alter the conformation and electronics of a molecule to enhance binding to target enzymes or receptors. uni.lu | Drug Discovery, Enzyme Inhibition |

| Lipophilicity | Increases lipophilicity, which can affect membrane permeability and bioavailability. googleapis.com | Medicinal Chemistry, Drug Delivery |

| Acidity (pKa) | The strong electron-withdrawing effect can increase the acidity of nearby functional groups like phenols or carboxylic acids. uni.lu | Chemical Synthesis, Catalyst Design |

| Electronic Properties | Modifies the electron density of the aromatic ring, influencing its reactivity in further chemical transformations. sigmaaldrich.com | Materials Science, Polymer Chemistry |

Positioning of 2-Amino-4,6-difluorophenol (B157901) Hydrochloride within Advanced Synthetic Methodologies

2-Amino-4,6-difluorophenol hydrochloride serves as a specialized and valuable building block in advanced organic synthesis, particularly for the construction of complex heterocyclic molecules. Its utility stems from the specific arrangement of its functional groups: an ortho-aminophenol system that is primed for cyclization reactions, and two fluorine atoms that confer the desirable properties associated with fluorination.

The primary role of this compound is as a precursor or key intermediate. For example, it is explicitly used in the synthesis of N-(hetero)aryl-pyrrolidine derivatives that function as Janus Kinase (JAK) inhibitors, which are targeted therapies for autoimmune diseases and cancer. sigmaaldrich.com In these synthetic pathways, the aminophenol moiety is used to construct more elaborate molecular scaffolds.

A common and powerful application of ortho-aminophenols is in the synthesis of benzoxazoles, a heterocyclic motif prevalent in many biologically active compounds. The reaction of 2-Amino-4,6-difluorophenol with a cyanating agent like cyanogen (B1215507) bromide or an orthocarbonate leads to the formation of a 4,6-difluorobenzoxazole ring system. nih.gov This transformation highlights the compound's role as a bifunctional reagent, where the amino and hydroxyl groups react in a concerted or stepwise manner to form the new heterocyclic ring.

Furthermore, it has been employed as a starting material in the creation of compounds designed to combat multi-drug resistant bacterial infections. amazonaws.com In one documented procedure, 2-Amino-4,6-difluorophenol is reacted with bromoacetyl bromide, demonstrating the reactivity of the amino group in forming amide bonds, a fundamental step in building more complex structures. amazonaws.com

Historical Context of Related Amino-Halophenol Derivatives in Chemical Research

The study and use of amino-halophenol derivatives are not new, though the focus on specifically fluorinated versions is a more modern trend. Historically, chlorinated and brominated aminophenols have been more accessible and widely used. For instance, the synthesis of 2,6-dichloro-4-aminophenol has been an area of interest for creating various chemical products. Patented processes describe its preparation via the nitration of 2,6-dichlorophenol (B41786) followed by reduction, or through the hydrogenation of 2,6-dichloro-4-nitrophenol.

The development of synthetic methods for these halogenated compounds has evolved over time. Early preparations often involved multi-step sequences starting from simple halogenated benzenes or phenols. For example, the preparation of 2-amino-4-nitrophenol, a non-halogenated precursor to some dyes and pharmaceuticals, was well-established through the partial reduction of 2,4-dinitrophenol (B41442) using reagents like sodium sulfide. The synthesis of 2,6-difluorophenol (B125437) can be achieved from 2,6-difluoroaniline (B139000) via a diazonium salt intermediate, a classic transformation in aromatic chemistry.

The historical development of these related compounds laid the groundwork for the synthesis and application of more complex derivatives like 2-Amino-4,6-difluorophenol. The challenges encountered, such as controlling regioselectivity and handling reactive intermediates, have driven the innovation of more robust and efficient synthetic protocols that are now applied to the production of highly functionalized fluoroaromatics.

The table below provides a comparative look at 2-Amino-4,6-difluorophenol and some related historical derivatives.

Table 2: Comparison of 2-Amino-4,6-difluorophenol with Related Derivatives

| Compound Name | Structure | Halogen(s) | Key Synthetic Precursor(s) | Notable Application Area |

|---|---|---|---|---|

| 2-Amino-4,6-difluorophenol | C₆H₅F₂NO | Fluorine (x2) | 2,6-Difluoroaniline | JAK Inhibitors, Antibacterials sigmaaldrich.comamazonaws.com |

| 2-Amino-4,6-dichlorophenol | C₆H₅Cl₂NO | Chlorine (x2) | 2,6-Dichlorophenol | General Chemical Synthesis google.com |

| 2-Amino-4-nitrophenol | C₆H₇N₂O₃ | None | 2,4-Dinitrophenol | Dye & Pharmaceutical Intermediate |

| 4-Amino-2-fluorophenol (B116865) | C₆H₆FNO | Fluorine (x1) | Not specified in results | Chemical Building Block smolecule.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4,6-difluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSBQEQXZBYGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192583-00-9 | |

| Record name | 2-amino-4,6-difluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4,6 Difluorophenol Hydrochloride

Precursor-Based Synthesis Approaches to 2-Amino-4,6-difluorophenol (B157901) Hydrochloride

The synthesis of 2-Amino-4,6-difluorophenol hydrochloride often commences with appropriately substituted aromatic precursors. These methods are designed to introduce the required amino and hydroxyl functionalities onto a difluorinated benzene (B151609) ring.

Reduction of Nitro-Substituted Fluorophenol Precursors

A prevalent and effective method for the synthesis of aminofluorophenols is the reduction of their corresponding nitro-substituted precursors. For the synthesis of the isomeric 4-amino-2,6-difluorophenol, a common starting material is 4-nitro-2,6-difluorophenol. This precursor can be synthesized by the nitration of 2,6-difluorophenol (B125437) using nitric acid in a solvent such as acetic acid. tandfonline.com The subsequent reduction of the nitro group to an amine is a critical step.

Similarly, the synthesis of 2-Amino-4,6-difluorophenol would logically proceed via the reduction of 2-nitro-4,6-difluorophenol. The synthesis of this specific precursor can be achieved through the nitration of 2,4-difluorophenol. A described method involves reacting 2,4-difluorophenol with isopropyl nitrate in the presence of sulfuric acid and a phase-transfer catalyst, tetrabutylammonium hydrogen sulphate, in dichloromethane. This approach has been reported to yield 2,4-difluoro-6-nitrophenol with high ortho-selectivity (100%) and a yield of 83%.

Once the nitro-substituted fluorophenol precursor is obtained, the reduction of the nitro group is typically carried out. This transformation is often accomplished through catalytic hydrogenation, a method discussed in more detail in section 2.2. The reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol using sodium sulfide is a well-established procedure and highlights a chemical reduction approach that could be adapted for fluorinated analogs. orgsyn.org

Halogenation and Amination Strategies for Aromatic Scaffolds

Alternative synthetic strategies involve the sequential introduction of halogen and amino groups onto an aromatic scaffold. While direct synthesis routes for this compound using this strategy are not extensively documented in readily available literature, analogous syntheses provide insight into potential pathways. For instance, the synthesis of 2,6-dichloro-4-aminophenol often starts with the nitration of 2,6-dichlorophenol (B41786), followed by reduction. prepchem.comgoogle.com This suggests a pathway where a difluorophenol could be selectively nitrated and then reduced.

Direct amination of a dihalogenated phenol (B47542) is another conceivable, though potentially challenging, route due to the relative inertness of aryl halides to nucleophilic substitution. However, specialized conditions, such as the use of strong aminating agents or transition metal-catalyzed amination reactions (e.g., Buchwald-Hartwig amination), could potentially be employed on a suitably protected difluorophenol derivative.

Multi-Step Conversions from Readily Available Aromatic Compounds

The synthesis of this compound can also be envisioned through multi-step reaction sequences starting from more fundamental aromatic compounds. A plausible, though not explicitly documented, route could begin with a trifluorinated benzene derivative. For example, a trifluoronitrobenzene could undergo regioselective nucleophilic aromatic substitution of one fluorine atom with a hydroxide or methoxide group, followed by the reduction of the nitro group. The synthesis of 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene by reaction with an alkali metal hydroxide demonstrates the feasibility of such a nucleophilic substitution step. google.com

Another hypothetical multi-step synthesis could involve the functionalization of 1,3-difluorobenzene. This could entail a sequence of electrophilic aromatic substitution reactions, such as nitration and potentially halogenation, followed by functional group interconversions to arrive at the desired 2-Amino-4,6-difluorophenol structure. The final step in the synthesis, following the formation of the aminofluorophenol, would be the treatment with hydrochloric acid to form the stable hydrochloride salt.

Catalytic Hydrogenation Pathways in this compound Synthesis

Catalytic hydrogenation is a cornerstone in the synthesis of aromatic amines from their nitro precursors due to its high efficiency, selectivity, and often milder reaction conditions compared to chemical reducing agents. researchgate.net

Heterogeneous Catalysis Investigations for Reduction Reactions

The reduction of nitro-substituted fluorophenols to their corresponding aminofluorophenols is frequently carried out using heterogeneous catalysts. These catalysts, typically precious metals supported on a high-surface-area material, facilitate the reaction between hydrogen gas and the nitro compound. Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for this transformation. chemicalbook.com For the reduction of the isomeric 4-nitro-2,6-difluorophenol, both 5% and 10% Pd/C have been successfully employed. chemicalbook.com Other platinum group metals, such as platinum and rhodium, also exhibit catalytic activity for nitro group reduction. google.com

In a related synthesis of 2-amino-5,6-difluorophenol, a 5% Pd/C catalyst was used to hydrogenate 2,3-difluoro-6-nitrophenol in methanol. azom.com This demonstrates the applicability of Pd/C for the reduction of various nitrodifluorophenol isomers. For the analogous reduction of 2,4-dichloro-6-nitrophenol (B1219690), a Ni-B amorphous alloy catalyst supported on silica (Ni-B/SiO2) has been shown to be highly effective, achieving 100% conversion and 98% selectivity for the corresponding aminodichlorophenol. researchgate.net This suggests that non-precious metal-based heterogeneous catalysts could also be viable for the synthesis of 2-Amino-4,6-difluorophenol.

The general procedure for such a catalytic hydrogenation involves dissolving the nitro-substituted fluorophenol in a suitable solvent, such as methanol or ethanol, adding the heterogeneous catalyst, and then exposing the mixture to hydrogen gas under pressure in a sealed reaction vessel. chemicalbook.com

Influence of Catalyst Selection and Reaction Parameters on Yield and Selectivity

The success of the catalytic hydrogenation is highly dependent on the choice of catalyst and the reaction conditions. The selection of the metal, the support material, and the metal loading can all influence the rate and selectivity of the reduction.

For the reduction of 4-nitro-2,6-difluorophenol, a comparison between 5% and 10% palladium on carbon was made. The 5% Pd/C catalyst provided a yield of 89.7% with a purity of 95.3%, while the 10% Pd/C catalyst resulted in a slightly higher yield of 90.1% and a purity of 95.8%. chemicalbook.com This indicates that a higher catalyst loading can lead to improved yield and purity, although the increase may be modest.

Reaction parameters such as temperature, hydrogen pressure, and reaction time are also crucial for optimizing the synthesis. In the large-scale preparation of 4-amino-2,6-difluorophenol, the reaction was conducted at a temperature of 60-70 °C and a hydrogen pressure of 0.3-0.4 MPa for 3-5 hours. chemicalbook.com These conditions were sufficient to drive the reaction to completion. For the hydrogenation of 2,4-dichloro-6-nitrophenol using a Ni-B/SiO2 catalyst, optimal conditions were found to be a temperature of 333 K (60 °C) and a hydrogen pressure of 0.5 MPa. researchgate.net

The solvent can also play a role in the reaction outcome. Alcohols like methanol and ethanol are common solvents for the catalytic hydrogenation of nitroaromatics. chemicalbook.comazom.com The choice of solvent can affect the solubility of the starting material and product, as well as the interaction with the catalyst surface.

The following table summarizes the reaction conditions for the catalytic hydrogenation of related nitro-substituted phenols:

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| 4-nitro-2,6-difluorophenol | 5% Pd/C | Methanol | 60-70 | 0.3-0.4 | 89.7 | 95.3 | chemicalbook.com |

| 4-nitro-2,6-difluorophenol | 10% Pd/C | Methanol | 60-70 | 0.3-0.4 | 90.1 | 95.8 | chemicalbook.com |

| 2,3-difluoro-6-nitrophenol | 5% Pd/C | Methanol | Not specified | Not specified | Not specified | Not specified | azom.com |

| 2,4-dichloro-6-nitrophenol | Ni-B/SiO2 | Ethanol | 60 | 0.5 | 98 (selectivity) | Not specified | researchgate.net |

Once the reduction of the nitro group to the amine is complete, the catalyst is typically removed by filtration. The resulting aminofluorophenol can then be isolated and subsequently treated with hydrochloric acid to yield the final product, this compound.

Green Chemistry Considerations in Catalytic Routes

The application of green chemistry principles to the synthesis of aminophenols is an area of significant academic and industrial focus. The goal is to develop processes that are more environmentally benign, safer, and more efficient. For the catalytic hydrogenation of nitroaromatics like 2-nitro-4,6-difluorophenol, several green chemistry metrics and strategies are considered.

Key considerations include:

Catalyst Selection and Recyclability: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is a fundamental green chemistry approach. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused for multiple reaction cycles, which reduces waste and cost. The development of nanocatalysts is also a promising area, as they can offer higher activity and selectivity.

Solvent Choice: The selection of solvent is critical. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids like carbon dioxide. acs.org Catalytic hydrogenations are often performed in solvents like methanol or ethanol, which are considered greener than many other organic solvents.

Atom Economy and E-Factor: Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Catalytic hydrogenation has a high atom economy as the only byproduct is water. The E-Factor (environmental factor), developed by Roger Sheldon, quantifies the amount of waste generated per kilogram of product. Catalytic routes generally have a much lower E-Factor compared to stoichiometric reduction methods that use metals like iron or tin in acidic media, which generate large amounts of metal salt waste. acs.org

Energy Efficiency: Reactions that can be conducted at or near room temperature and atmospheric pressure are more energy-efficient. While some hydrogenations require elevated temperature and pressure, optimization studies aim to find conditions that are as mild as possible. researchgate.net

Process Optimization and Scalability Studies in Academic Synthesis

The translation of a synthetic route from a laboratory curiosity to a practical, scalable process requires careful optimization of reaction parameters. For the synthesis of 2-Amino-4,6-difluorophenol, academic studies focus on maximizing yield, purity, and efficiency while ensuring safety and reproducibility.

Development of Efficient Laboratory-Scale Procedures

An efficient laboratory-scale procedure for the synthesis of 2-Amino-4,6-difluorophenol via catalytic hydrogenation would typically involve the following steps:

Reaction Setup: The nitro precursor, 2-nitro-4,6-difluorophenol, is dissolved in a suitable solvent, such as ethanol or methanol, in a reaction vessel designed for hydrogenation.

Catalyst Addition: A catalytic amount of palladium on carbon (typically 5-10 mol%) is added to the solution.

Hydrogenation: The vessel is purged with an inert gas, such as nitrogen or argon, before introducing hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (from balloon pressure to higher pressures) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 2-Amino-4,6-difluorophenol.

Salt Formation: The crude amine is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added to precipitate the hydrochloride salt.

Evaluation of Reaction Conditions for Enhanced Transformation Efficiency

The efficiency of the catalytic hydrogenation of 2-nitro-4,6-difluorophenol can be significantly influenced by various reaction parameters. Optimization studies would systematically evaluate the impact of each parameter on the reaction yield and purity.

Table 1: Illustrative Parameters for Optimization of Catalytic Hydrogenation

| Parameter | Range of Conditions | Effect on Efficiency |

| Catalyst Loading | 1 - 10 mol% | Higher loading generally increases reaction rate but also cost. An optimal loading balances rate and cost. |

| Hydrogen Pressure | 1 - 10 atm | Increased pressure can improve reaction rates, especially for less reactive substrates. |

| Temperature | 25 - 80 °C | Higher temperatures typically increase the reaction rate, but may also lead to side reactions or catalyst degradation. |

| Solvent | Methanol, Ethanol, Ethyl Acetate, Water | The choice of solvent can affect the solubility of the substrate and product, as well as the activity of the catalyst. |

| Substrate Concentration | 0.1 - 1.0 M | Higher concentrations can improve throughput but may lead to mass transfer limitations or solubility issues. |

This table is illustrative and represents typical parameters investigated for catalytic hydrogenation reactions. Specific optimal conditions for 2-nitro-4,6-difluorophenol would need to be determined experimentally.

Isolation and Purification Techniques for Research Applications

For research applications, obtaining this compound in high purity is essential. The primary methods for isolation and purification are filtration and recrystallization.

Filtration: After the hydrogenation reaction, the heterogeneous palladium on carbon catalyst must be completely removed. This is typically achieved by filtering the reaction mixture through a pad of celite or a membrane filter. This step is crucial to prevent the catalyst from contaminating the final product.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent system is critical for successful recrystallization.

Table 2: Potential Solvent Systems for Recrystallization

| Solvent/Solvent System | Rationale |

| Ethanol/Water | The compound may have high solubility in hot ethanol and lower solubility in cold water, making this a suitable system for crystallization. |

| Isopropanol | Isopropanol is a common solvent for recrystallizing salts of organic compounds. |

| Methanol/Diethyl Ether | The product is dissolved in a minimal amount of methanol, and diethyl ether is slowly added as an anti-solvent to induce crystallization. |

This table provides potential solvent systems based on general principles of recrystallization for similar compounds. The optimal system for this compound would require experimental screening.

Following recrystallization, the purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Reactivity and Transformational Chemistry of 2 Amino 4,6 Difluorophenol Hydrochloride

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Difluorophenol Moiety

The reactivity of the benzene (B151609) ring in 2-Amino-4,6-difluorophenol (B157901) is governed by the electronic effects of its substituents. The amino and hydroxyl groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, while also being ortho, para-directors through resonance.

In 2-Amino-4,6-difluorophenol, the positions ortho and para to the potent -OH and -NH2 activators are already occupied by fluorine or each other. The remaining open positions for substitution are C3 and C5. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Electrophilic Substitution | Directing Influence |

| -OH | C1 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -NH2 | C2 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -F | C4, C6 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Given the arrangement, electrophilic substitution is directed to the C5 position, which is para to the amino group and ortho to the hydroxyl group. Reactions such as sulfonation, a common electrophilic aromatic substitution, have been demonstrated on related aminophenol structures. For instance, o-aminophenol can be sulfonated using fuming sulfuric acid to yield 4-sulfo-6-aminophenol. google.com Subsequent nitration of this product occurs at the position ortho to the hydroxyl group. google.com

Nucleophilic aromatic substitution (SNA_r_), the displacement of a leaving group on the ring by a nucleophile, is generally challenging for this molecule. The fluorine atoms are poor leaving groups unless activated by potent electron-withdrawing groups, such as nitro groups. nih.gov Studies on compounds like 4,5-difluoro-1,2-dinitrobenzene show that the nitro groups activate the fluorine atoms for sequential displacement by nucleophiles. nih.gov In 2-Amino-4,6-difluorophenol, the presence of electron-donating amino and hydroxyl groups makes the ring electron-rich, thus disfavoring attack by nucleophiles and rendering the C-F bonds resistant to cleavage under typical SNA_r_ conditions.

Reactions Involving the Amino and Hydroxyl Functionalities of 2-Amino-4,6-difluorophenol Hydrochloride

The amino and hydroxyl groups are the primary sites for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

The primary amino group is a versatile handle for synthetic modifications. Its nucleophilic character allows it to react with various electrophiles.

Acylation: The amino group can be readily acylated to form amides. For example, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide. google.com This transformation is often used as a protective strategy or to modify the electronic properties of the molecule. Similarly, reaction with formic acid derivatives can produce formamides. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. mdpi.comlibretexts.org This reaction is fundamental in the synthesis of various heterocyclic systems and ligands.

Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. chemicalbook.comnih.gov This allows the amino group to be replaced with groups such as -Cl, -Br, -CN, or even -H. For instance, the synthesis of 2,6-difluorophenol (B125437) can be achieved from 2,6-difluoroaniline (B139000) via a diazonium intermediate. chemicalbook.com

Oxidative Coupling: Ortho-aminophenols can undergo oxidative coupling reactions, for example, with anilines, to form phenoxazine-like structures. These reactions can proceed rapidly and are used in bioconjugation to link molecules to proteins containing aminophenol functionalities. escholarship.org

A summary of representative amine-based derivatizations is presented below.

| Reaction Type | Reagent(s) | Functional Group Formed | Reference |

| Acylation | Acetic Anhydride | Acetamide | google.com |

| Formylation | Formic Acid derivative | Formamide | researchgate.net |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (Schiff Base) | mdpi.comlibretexts.org |

| Diazotization | NaNO2, HCl | Diazonium Salt | chemicalbook.comnih.gov |

| Oxidative Coupling | Oxidizing Agent, Aniline | Phenoxazine (B87303) derivative | escholarship.org |

The hydroxyl group is weakly acidic and can be deprotonated to form a more nucleophilic phenoxide ion. It can also participate in condensation and etherification reactions.

Etherification (Williamson Synthesis): Upon deprotonation with a suitable base, the resulting phenoxide can react with alkyl halides to form ethers.

Esterification: The hydroxyl group can be esterified by reacting with acyl chlorides or anhydrides. This is often done in the presence of a base to neutralize the acid byproduct.

Cyclization Reactions: The hydroxyl group can act as an intramolecular nucleophile. In the synthesis of rhodamine dyes from aminophenol precursors, the hydroxyl group participates in a cyclization reaction with a phthalic anhydride derivative to form the core xanthene structure. nih.gov

Activation for Nucleophilic Attack: Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the hydroxyl group, making it a better leaving group for subsequent reactions, although selectivity over the amino group can be a challenge. nih.gov

The fluorine atoms significantly modulate the reactivity of the aromatic ring and the functional groups.

The high electronegativity of fluorine results in a strong inductive withdrawal (-I effect) of electron density from the aromatic ring. nih.gov This effect deactivates the ring toward electrophilic attack compared to non-fluorinated aminophenol. The carbon-fluorine bond is exceptionally strong, contributing to the metabolic and thermal stability of many fluorinated compounds. nih.gov This stability makes the fluorine atoms themselves generally unreactive and difficult to displace, as previously noted. nih.govmdpi.com However, the presence of fluorine can also influence the acidity of the phenolic proton and the basicity of the amino group through its inductive effect. The electron-withdrawing nature of fluorine can increase the acidity of the phenol (B47542) and decrease the basicity of the amine compared to the non-fluorinated analogue.

Mechanistic Investigations of Chemical Transformations Involving this compound

While specific mechanistic studies on this compound are not widely available, the reaction pathways can be inferred from established chemical principles and studies on analogous compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attacking electrophile adds to the ring, and the stability of the resulting intermediate determines the reaction's feasibility and regioselectivity. The potent resonance donation from the -OH and -NH2 groups would effectively stabilize the positive charge in the intermediate formed during substitution at the C5 position.

Nucleophilic Aromatic Substitution: In the hypothetical case of nucleophilic substitution of a fluorine atom, the reaction would likely proceed through a two-step addition-elimination mechanism. This involves the initial attack of the nucleophile on the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. nih.gov The subsequent loss of the fluoride (B91410) ion restores the aromaticity. The high electron density of the aminophenol ring makes the formation of this anionic intermediate energetically unfavorable without strong electron-withdrawing groups. nih.govmdpi.com

Functional Group Reactions:

Diazotization: The reaction of the amino group with nitrous acid involves a series of steps beginning with the formation of the nitrosyl cation (NO+), which is the active electrophile. This attacks the nucleophilic nitrogen of the amine, leading to an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the diazonium ion.

Schiff Base Formation: The reaction between the amino group and an aldehyde begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org This intermediate then undergoes acid-catalyzed dehydration to form the final imine product. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these reaction pathways. DFT calculations can model transition states and intermediates, providing insights into activation energies and the electronic effects of substituents, as demonstrated in studies of the reactivity of other substituted aromatics. mdpi.com

Kinetic Studies of Key Transformations

A thorough review of scientific literature and chemical databases reveals a significant gap in the availability of kinetic studies specifically focused on the transformations of this compound. While general kinetic principles for reactions involving aminophenols are well-established, such as electrophilic aromatic substitution or reactions at the amino and hydroxyl groups, specific rate constants, reaction orders, and activation energies for this compound have not been reported.

To illustrate the type of data that would be relevant for this section, the following table presents a hypothetical representation of kinetic data for a representative transformation, such as N-acetylation. It is crucial to note that this data is illustrative and not based on actual experimental results for this compound.

Hypothetical Kinetic Data for N-Acetylation of an Aminophenol Derivative

| Parameters | Value | Conditions |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | 25°C in Dichloromethane |

| Reaction Order (Substrate) | 1 | - |

| Reaction Order (Reagent) | 1 | - |

| Activation Energy (Ea) | 45 kJ/mol | - |

This table is for illustrative purposes only and does not represent actual data for this compound.

Solvent Effects and Catalysis in Reaction Dynamics

The choice of solvent and catalyst can significantly influence the rate and outcome of chemical reactions involving this compound. Solvents can affect the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. Catalysts, on the other hand, can provide alternative reaction pathways with lower activation energies.

The following table provides a hypothetical overview of how different solvents and catalysts might influence a reaction, such as ether synthesis, involving an aminophenol. This information is generalized and not specific to this compound.

Hypothetical Influence of Solvents and Catalysts on a Representative Reaction

| Solvent | Catalyst | Observed Effect on Reaction Rate |

| Dimethylformamide (DMF) | Sodium Hydride | High |

| Tetrahydrofuran (THF) | Potassium Carbonate | Moderate |

| Toluene | Phase Transfer Catalyst | Moderate |

| Water | No Catalyst | Low |

This table is for illustrative purposes only and does not represent actual data for this compound.

Exploration of Derivatization Pathways for Library Synthesis

The synthesis of a diverse library of compounds from a common starting material is a key strategy in drug discovery and materials science. This compound, with its multiple functional groups, presents several theoretical opportunities for derivatization.

Potential derivatization reactions could target the amino group (e.g., acylation, alkylation, sulfonylation), the hydroxyl group (e.g., etherification, esterification), or the aromatic ring (e.g., further electrophilic substitution, though challenging due to the deactivating effect of the fluorine atoms).

However, a review of the available literature indicates a lack of published research specifically detailing the exploration of these derivatization pathways for the purpose of library synthesis from this compound. While many standard organic reactions could theoretically be applied, their successful implementation and the characterization of the resulting compound libraries have not been reported.

The table below outlines some potential, yet currently theoretical, derivatization reactions for this compound.

Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents |

| Amino Group | Acylation | Acid chlorides, Anhydrides |

| Amino Group | Sulfonylation | Sulfonyl chlorides |

| Hydroxyl Group | Etherification | Alkyl halides |

| Hydroxyl Group | Esterification | Carboxylic acids, Acid chlorides |

| Aromatic Ring | Halogenation | N-Bromosuccinimide |

This table presents theoretical possibilities and is not based on experimentally verified derivatization of this compound.

While this compound is a commercially available compound with potential for further chemical exploration, there is a clear scarcity of specific research data regarding its kinetic properties, the influence of solvents and catalysts on its reactions, and its use in library synthesis. The information presented in this article highlights these knowledge gaps and underscores the need for further experimental investigation to fully characterize the chemical behavior of this interesting molecule. The provided tables are illustrative and based on general chemical principles, as specific data for the title compound is not available in the public domain.

Applications As a Molecular Building Block in Advanced Organic Synthesis

Integration into Fluorinated Organic Scaffolds for Research Purposes

The difluorinated phenyl ring of this compound is a key feature that is exploited in the synthesis of larger, fluorinated molecular frameworks. The strategic placement of fluorine atoms can significantly alter the physicochemical properties of the resulting molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets.

A primary application of 2-Amino-4,6-difluorophenol (B157901) is in the synthesis of fluorinated heterocycles, particularly benzoxazoles. The ortho-disposed amino and hydroxyl groups are perfectly positioned to undergo cyclization reactions with a variety of reagents to form the five-membered oxazole (B20620) ring fused to the fluorinated benzene (B151609) ring.

For instance, the reaction of 2-amino-4,6-difluorophenol with cyanogen (B1215507) bromide or ethyl cyanoformate leads to the formation of 4,6-difluorobenzoxazole derivatives. smolecule.com One-pot cyclocondensation strategies using orthocarbonates, such as trimethyl orthocarbonate under acidic conditions, provide an efficient route to 4,6-difluoro-1,3-benzoxazol-2-amine. smolecule.com This reaction proceeds at 80–100°C over 4–6 hours and benefits from good atom economy. smolecule.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times; a protocol using ethyl cyanoformate under microwave irradiation (150 W, 120°C) achieved an 88% yield in just 12 minutes, a significant improvement over the 6 hours required for conventional heating. smolecule.com

| Method | Reagent | Conditions | Yield (%) | Time |

| Conventional Heating | Ethyl Cyanoformate | 120°C | 72 | 6 hours |

| Microwave-Assisted | Ethyl Cyanoformate | 120°C, 150W | 88 | 12 minutes |

Table 1: Comparison of conventional and microwave-assisted synthesis of a fluorinated benzoxazole (B165842) derivative from 2-Amino-4,6-difluorophenol.

While the synthesis of bicyclic systems like benzoxazoles is well-documented, the use of 2-amino-4,6-difluorophenol in the construction of more complex, multi-ring polycyclic systems is a more specialized area of research. The existing amino and hydroxyl groups can act as handles for further annulation reactions, where additional rings are fused onto the initial benzoxazole core. These subsequent reactions can lead to the formation of extended, rigid polycyclic aromatic structures with tailored electronic and photophysical properties. However, specific examples of such complex polycyclic systems derived directly from 2-amino-4,6-difluorophenol are not extensively reported in readily available literature.

Role in the Synthesis of Precursors for Bioactive Molecules

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. cymitquimica.com 2-Amino-4,6-difluorophenol hydrochloride serves as a key precursor for the synthesis of various bioactive molecules.

In medicinal chemistry, the derivatization of molecular scaffolds is a common approach to optimize the activity and properties of a lead compound. 2-Amino-4,6-difluorophenol has been utilized as a starting material for the synthesis of inhibitors for various biological targets.

For example, it has been used in the preparation of compounds with activity at the M1 muscarinic acetylcholine (B1216132) receptor. googleapis.com In one patented synthesis, 2-amino-4,6-difluorophenol was reacted with a substituted piperidinone derivative under microwave heating to produce a more complex amine, which is a precursor to potential therapeutic agents. googleapis.com

Furthermore, this compound is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. googleapis.comgoogle.com Patent literature describes the use of 2-amino-4,6-difluorophenol in the preparation of pyrazolo[2,3-d]pyrimidine derivatives, which are investigated for their potential in treating a range of diseases, including inflammatory conditions and myeloproliferative disorders. google.com It has also been used in the synthesis of compounds for treating multi-drug resistant bacterial infections. google.com

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis of novel chemical entities. Fluorinated compounds are of particular interest in this field due to their enhanced biological activity. cymitquimica.com While 2-amino-4,6-difluorophenol possesses the structural features that would make it a candidate for the synthesis of agrochemical intermediates, specific, publicly documented examples of its direct application in the development of commercial or late-stage developmental agrochemicals are not widely available.

Contributions to Advanced Materials Science Research

The unique electronic properties conferred by the fluorine atoms make 2-amino-4,6-difluorophenol and its derivatives attractive for applications in materials science.

Derivatives of 2-amino-4,6-difluorophenol, specifically fluorinated benzoxazoles, have been investigated for their use in high-performance optoelectronic applications. smolecule.com These materials exhibit notable liquid crystal properties. The introduction of fluorine atoms at the 4- and 6-positions of the benzoxazole ring has been shown to enhance the nematic mesophase stability of these compounds compared to their non-fluorinated analogs. smolecule.com This is attributed to the altered intermolecular interactions resulting from the presence of the highly electronegative fluorine atoms. Such fluorinated benzoxazoles are considered promising materials for use in advanced display technologies and other optoelectronic devices. smolecule.com

Application in Functional Dye Chemistry

Functional dyes are a class of molecules that not only impart color but also possess additional properties that make them suitable for high-tech applications, such as in electronic displays, sensors, and biomedical imaging. imist.maresearchgate.net The incorporation of fluorine atoms into dye molecules can significantly influence their photophysical properties, including absorption and fluorescence spectra, as well as their stability. researchgate.net

2-Amino-4,6-difluorophenol serves as a valuable precursor in the synthesis of functional dyes. The amino group is a key functional handle for the introduction of chromophoric systems. For instance, diazotization of the amino group followed by coupling with various aromatic compounds can lead to a wide range of azo dyes. The fluorine atoms are expected to have a bathochromic effect, shifting the absorption to longer wavelengths, and to increase the molar extinction coefficient.

Furthermore, the ortho-aminophenol structure is a key component in the synthesis of heterocyclic dyes like phenoxazines. These dyes are known for their vibrant colors and are used in various applications, including as colorants and in sensing. The reaction of 2-Amino-4,6-difluorophenol with appropriate reagents can yield fluorinated phenoxazine (B87303) dyes with potentially enhanced fluorescence and stability. The electron-withdrawing nature of the fluorine atoms can also be exploited to tune the electronic properties of the dye, which is crucial for applications in dye-sensitized solar cells and as fluorescent probes. nih.gov The adaptability of ortho-aminophenol derivatives in dye formulation allows for the creation of customized colors and functionalities. kajay-remedies.com

Table 2: Potential Functional Dye Classes from 2-Amino-4,6-difluorophenol

| Dye Class | Core Structure | Potential Applications |

| Fluorinated Azo Dyes | Azo | Textiles, printing, high-performance pigments |

| Fluorinated Phenoxazine Dyes | Phenoxazine | Colorants, fluorescent probes, sensors |

Strategic Utility in Target-Oriented Synthesis and Methodology Development

In target-oriented synthesis, the goal is to construct a complex molecule with a specific biological or material function. The use of highly functionalized building blocks can significantly streamline the synthetic route. 2-Amino-4,6-difluorophenol, with its multiple reactive sites, can be a strategic starting material in the synthesis of complex natural products or pharmaceutical compounds. The fluorine atoms can also serve as probes for studying biological interactions or to enhance the metabolic stability of a drug candidate. The use of amino-substituted acetophenones as building blocks for the synthesis of natural product analogs has been demonstrated as a valuable strategy in diversity-oriented synthesis. nih.gov

The development of new synthetic methodologies is another area where 2-Amino-4,6-difluorophenol can be of significant utility. The presence of multiple functional groups allows it to be used as a test substrate for new chemical transformations. For example, developing selective reactions that can differentiate between the amino and hydroxyl groups in the presence of the fluorine substituents would be a valuable addition to the synthetic chemist's toolbox.

Furthermore, the synthesis of related di-fluorinated compounds, such as 2-amino-4,6-difluorobenzonitrile, has been shown to present unique challenges, leading to the discovery of unexpected reaction pathways. rsc.org The study of the reactivity of 2-Amino-4,6-difluorophenol could similarly lead to the development of new synthetic methods and a deeper understanding of the influence of fluorine substitution on reaction outcomes. The exploration of its reactivity in various chemical transformations can thus contribute to the broader field of organic synthesis methodology.

Theoretical and Computational Investigations on 2 Amino 4,6 Difluorophenol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic properties and reactivity of molecules. These computational methods provide insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and predicting properties of the ground state. For a molecule like 2-Amino-4,6-difluorophenol (B157901) hydrochloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional structure. These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. Without specific studies on this compound, no data table for its optimized geometry can be provided.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, indicating sites of nucleophilicity, while the LUMO is the orbital that accepts electrons, indicating sites of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 2-Amino-4,6-difluorophenol hydrochloride, FMO analysis would map the distribution of these orbitals across the molecule to predict how it might interact with other chemical species. However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the reviewed literature.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within a molecule is key to understanding its interactions. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. In a MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, an MEP analysis would reveal the electrostatic landscape, but specific maps and charge values are not documented in available research.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

Exploration of Preferred Conformers and Rotational Barriers

Molecules can exist in various conformations, each with a different energy level. Computational methods can be used to perform a potential energy surface scan, which involves systematically rotating specific bonds (like the C-O and C-N bonds in the subject molecule) to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). For similar molecules like 2-aminophenol, studies have shown that the relative orientation of the hydroxyl (-OH) and amino (-NH2) groups leads to different stable conformers. A similar investigation for this compound would clarify its preferred three-dimensional shape, but such a specific analysis is not found in the literature.

Prediction of Spectroscopic Signatures through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental data. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular structure and vibrational modes.

Simulated Vibrational Spectra (Infrared and Raman)

Computational simulations of infrared (IR) and Raman spectra are based on the calculation of the vibrational frequencies of a molecule. These frequencies correspond to the various modes of vibration, such as stretching, bending, and twisting of chemical bonds. The intensity of the peaks in the simulated spectra is related to the change in dipole moment (for IR) or polarizability (for Raman) during the vibration.

For this compound, theoretical calculations would predict the characteristic vibrational frequencies associated with its functional groups, including the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-F stretching vibrations, and the aromatic ring vibrations. The calculated frequencies and intensities can be compiled into a data table for direct comparison with experimental results.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Infrared Frequency (cm⁻¹) | Predicted Raman Intensity (Arb. Units) |

| O-H Stretch | Data not available | Data not available |

| N-H Asymmetric Stretch | Data not available | Data not available |

| N-H Symmetric Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| Aromatic Ring Stretch | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Computational methods can predict the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁹F) within a molecule. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment.

Theoretical ¹H NMR predictions for this compound would estimate the chemical shifts for the aromatic protons and the protons of the amino and hydroxyl groups. Similarly, ¹³C NMR predictions would provide the chemical shifts for the carbon atoms in the benzene (B151609) ring. ¹⁹F NMR predictions are particularly important for fluorinated compounds and would indicate the chemical shifts for the two fluorine atoms, which are sensitive to their positions on the aromatic ring.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | Data not available |

| ¹H (Amino) | Data not available |

| ¹H (Hydroxyl) | Data not available |

| ¹³C (Aromatic) | Data not available |

| ¹⁹F | Data not available |

Molecular Modeling and Simulation of Intermolecular Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by a variety of intermolecular forces. Molecular modeling and simulation techniques allow for the detailed investigation of these interactions, providing insights into the structure and properties of materials.

Hydrogen Bonding Networks in Solid State and Solution Research

Hydrogen bonds are strong, directional intermolecular interactions that play a crucial role in determining the structure and properties of many chemical and biological systems. In this compound, the amino (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the fluorine and chlorine atoms, as well as the oxygen and nitrogen atoms, can act as hydrogen bond acceptors.

Computational studies can predict the geometry and strength of these hydrogen bonds, revealing the formation of complex hydrogen-bonding networks in the solid state. These networks can significantly influence the crystal packing and physical properties of the compound. In solution, simulations can explore the interactions between the solute molecule and solvent molecules, providing insights into its solvation and solubility. A key computed property related to hydrogen bonding is the hydrogen bond donor count, which for this molecule is 3. chem960.com

Non-Covalent Interactions and Crystal Packing Studies

These studies involve calculating the interaction energies between molecules in different orientations and positions to identify the arrangement that minimizes the total energy of the system. The results of such studies can be compared with experimental crystal structures determined by X-ray diffraction to validate the computational models and provide a deeper understanding of the forces driving crystal formation.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4,6 Difluorophenol Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

In the ¹H NMR spectrum of 2-Amino-4,6-difluorophenol (B157901) hydrochloride, the molecule is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the ammonium (B1175870) group. Due to the hydrochloride form, the amino group is protonated to -NH₃⁺.

The aromatic region will feature two signals for the two non-equivalent aromatic protons, H-3 and H-5.

H-3: This proton is expected to appear as a doublet of doublets, due to coupling with the adjacent H-5 (a small, 4-bond meta coupling) and the fluorine atom at position 4 (a larger, 3-bond ³JH-F coupling).

H-5: This proton will also appear as a doublet of doublets, coupling to H-3 (meta coupling) and the fluorine atom at position 6 (a 3-bond ³JH-F coupling).

The protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups are exchangeable and may appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In a protic solvent like DMSO-d₆ or D₂O, the signals may broaden significantly or exchange with solvent protons, sometimes becoming undetectable.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | ~7.0 - 7.3 | dd | ³JH3-F4 ≈ 8-10 Hz, ⁴JH3-H5 ≈ 2-3 Hz |

| H-5 | ~6.8 - 7.1 | dd | ³JH5-F6 ≈ 9-11 Hz, ⁴JH3-H5 ≈ 2-3 Hz |

| -OH | ~9.0 - 10.0 | br s | N/A |

| -NH₃⁺ | ~7.5 - 8.5 | br s | N/A |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For 2-Amino-4,6-difluorophenol hydrochloride, six distinct signals are expected for the aromatic carbons, each influenced by the attached substituents and exhibiting coupling with fluorine atoms. Quaternary carbons (those not bonded to hydrogen) typically show lower intensity signals. hw.ac.uk

The carbon atoms directly bonded to fluorine (C-4 and C-6) will appear as doublets with large one-bond coupling constants (¹JC-F). The carbons adjacent to the C-F bonds will also show smaller two-bond (²JC-F) or three-bond (³JC-F) couplings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and hydroxyl groups and the electron-donating nature of the amino group. Data from analogs like 4-amino-2-fluorophenol (B116865) hydrochloride can help in predicting these shifts. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (C-OH) | ~145 - 150 | dd |

| C-2 (C-NH₃⁺) | ~125 - 130 | dd |

| C-3 | ~115 - 120 | d |

| C-4 (C-F) | ~150 - 155 | d (large ¹JC-F) |

| C-5 | ~110 - 115 | d |

| C-6 (C-F) | ~152 - 157 | d (large ¹JC-F) |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds. biophysics.orgnih.gov this compound will show two distinct signals in its ¹⁹F NMR spectrum corresponding to the non-equivalent fluorine atoms at positions 4 and 6.

Each fluorine signal is expected to be a doublet of doublets due to:

Coupling to the adjacent aromatic proton (³JF-H).

Coupling to the other fluorine atom across the ring (⁴JF-F).

The chemical shifts are typically reported relative to a standard like CFCl₃.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine | Predicted Chemical Shift (ppm, rel. to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F-4 | -120 to -130 | dd |

| F-6 | -115 to -125 | dd |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities between nuclei. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This H-H correlation experiment would show a cross-peak between the aromatic protons H-3 and H-5, confirming their meta-relationship (4-bond coupling). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond J-coupling). It would definitively link the ¹H signals of H-3 and H-5 to their corresponding ¹³C signals (C-3 and C-5), aiding in the unambiguous assignment of the carbon spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) H-C correlations. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. youtube.com For instance, the H-3 proton would show correlations to C-1, C-2, C-4, and C-5, while the H-5 proton would correlate with C-1, C-3, C-4, and C-6. Protons from the -NH₃⁺ and -OH groups could show correlations to their adjacent carbons (C-2 and C-1, respectively).

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying functional groups, each of which has characteristic absorption or scattering frequencies. researchgate.net

Characteristic Absorption Bands of Amino, Hydroxyl, and Halogen Groups

The IR and Raman spectra of this compound would be dominated by vibrations of its key functional groups. The hydrochloride form means the amino group exists as an ammonium salt (-NH₃⁺), which has distinct vibrational modes compared to a free amine (-NH₂). mdpi.com

Amino Group (-NH₃⁺): The N-H stretching vibrations of the ammonium group appear as a broad, strong band in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. The N-H bending (asymmetric and symmetric) vibrations are expected around 1610-1500 cm⁻¹.

Hydroxyl Group (-OH): A broad O-H stretching band is expected in the region of 3400-3200 cm⁻¹, often overlapping with the N-H stretching bands. The O-H in-plane bending vibration usually appears around 1440-1395 cm⁻¹. The presence of intramolecular hydrogen bonding between the -OH and adjacent -NH₃⁺ group can influence the position and shape of these bands. researchgate.net

Halogen Group (C-F): The C-F stretching vibrations are a key feature and typically give rise to strong absorption bands in the IR spectrum. For aromatic fluorides, these bands are found in the 1300-1100 cm⁻¹ region. Given the two C-F bonds, multiple strong bands are anticipated.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3400 - 3200 | Strong, Broad |

| Ammonium (-NH₃⁺) | N-H stretch | 3200 - 2800 | Strong, Broad |

| N-H bend | 1610 - 1500 | Medium-Strong | |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Strong |

| Halogen (C-F) | C-F stretch | 1300 - 1100 | Very Strong |

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. The vibrational modes of this compound are dictated by the interplay of its functional groups—the amino (-NH2), hydroxyl (-OH), and fluorine (-F) substituents—on the aromatic ring. The conformational flexibility of this molecule primarily arises from the internal rotation of the -OH and -NH2 groups.

In related aminophenol systems, such as 2-aminophenol, studies have revealed the existence of multiple conformers in solution, with the relative stability of each being influenced by intramolecular hydrogen bonding. researchgate.net For 2-Amino-4,6-difluorophenol, it is anticipated that a cis conformer, where the hydroxyl group is oriented towards the amino group, would be stabilized by an intramolecular hydrogen bond. Theoretical calculations on monohalogenated phenols have demonstrated that the vibrational frequencies of the O-H and N-H stretching modes are particularly sensitive to such interactions. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| O-H | Stretching (intramolecularly H-bonded) | 3400 - 3500 | Frequency is lowered due to hydrogen bonding. |

| N-H (in -NH3+) | Stretching | 2800 - 3200 | Broad absorption typical for ammonium salts. |

| C-F | Stretching | 1200 - 1350 | Strong, characteristic absorption. |

| C-O | Stretching | 1200 - 1260 | Coupled with other ring vibrations. |

| C-N | Stretching | 1250 - 1340 | - |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the precise mass of a molecule, which allows for the unambiguous determination of its elemental composition. For 2-Amino-4,6-difluorophenol, the monoisotopic mass is 145.0339 Da. HRMS can readily distinguish this from other compounds with the same nominal mass but different elemental formulas. The high accuracy of HRMS is crucial for confirming the identity of novel compounds and for the analysis of complex mixtures where multiple components may have similar masses. chromatographyonline.comhnxb.org.cn

Table 2: High-Resolution Mass Spectrometry Data for 2-Amino-4,6-difluorophenol

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅F₂NO |

| Monoisotopic Mass | 145.0339 Da |

| Calculated m/z for [M+H]⁺ | 146.0417 Da |

Elucidation of Fragmentation Pathways

The fragmentation of 2-Amino-4,6-difluorophenol in a mass spectrometer is expected to follow patterns characteristic of aromatic amines and halogenated compounds. libretexts.org Upon electron impact ionization, the molecular ion ([M]⁺˙) is formed. Primary aromatic amines typically exhibit a strong molecular ion peak. hnxb.org.cn

Common fragmentation pathways for similar compounds involve the loss of small neutral molecules. For aminophenols, the loss of CO and HCN are characteristic fragmentation pathways. The presence of fluorine atoms introduces additional fragmentation routes, such as the loss of a fluorine atom or HF. The study of the fragmentation of protonated α-amino acids has shown that the loss of H₂O and CO are common initial steps. nih.govnih.gov For halogenated aromatic compounds, the loss of the halogen radical is a primary fragmentation event. miamioh.edu

Based on these principles, the expected fragmentation pathways for 2-Amino-4,6-difluorophenol would include:

Loss of CO: The molecular ion could lose a molecule of carbon monoxide from the phenolic ring, leading to a fragment ion.

Loss of HCN: The amino group and an adjacent carbon atom could be eliminated as hydrogen cyanide.

Loss of HF: A fluorine atom and a hydrogen atom could be lost as hydrogen fluoride (B91410).

The relative abundance of these fragment ions provides valuable information for the structural elucidation of the molecule and its derivatives.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the analysis of closely related structures, such as 4-amino-2,6-dichlorophenol, provides significant insights into the expected structural features. nih.govnih.govslideshare.net

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Lengths

The bond lengths within the aromatic ring will be influenced by the electronic effects of the substituents. The C-F bonds are expected to be significantly shorter than the C-Cl bonds in the dichlorinated analog due to the smaller atomic radius of fluorine. The C-N and C-O bond lengths will provide information about the degree of delocalization of the lone pairs of the nitrogen and oxygen atoms into the aromatic system.

Table 3: Crystallographic Data for the Analogous 4-Amino-2,6-dichlorophenol

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | slideshare.net |

| a (Å) | 4.6064 (5) | nih.gov |

| b (Å) | 11.7569 (12) | nih.gov |

| c (Å) | 13.2291 (13) | nih.gov |

| β (°) | 96.760 (5) | nih.gov |

| Volume (ų) | 711.47 (13) | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For aminophenols, hydrogen bonding plays a dominant role in determining the crystal packing. In the case of 4-amino-2,6-dichlorophenol, intermolecular O-H···N hydrogen bonds form infinite chains, which are further linked by N-H···O hydrogen bonds to create sheet-like structures. nih.govnih.govslideshare.net

For this compound, the presence of the chloride counter-ion would introduce strong ionic interactions and additional hydrogen bonding possibilities. The -NH3⁺ group would act as a strong hydrogen bond donor, forming hydrogen bonds with the chloride ion and the hydroxyl groups of neighboring molecules. The fluorine atoms can also participate in weaker C-H···F and F···F interactions, which can further influence the crystal packing. mdpi.com The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound.

Future Research Directions and Emerging Paradigms in the Study of 2 Amino 4,6 Difluorophenol Hydrochloride

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The industrial viability and environmental footprint of specialty chemicals are increasingly scrutinized, making the development of green synthetic methodologies a paramount goal. Future research on 2-Amino-4,6-difluorophenol (B157901) hydrochloride is expected to prioritize the creation of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Current synthetic approaches to fluorinated aromatics often rely on multi-step processes that may involve harsh reagents, high energy consumption, or generate significant waste. societechimiquedefrance.frresearchgate.net Prospective research should aim to overcome these limitations. Key areas of focus will likely include:

Biocatalysis and Enzymatic Fluorination: Harnessing enzymes for regioselective fluorination could offer a highly sustainable alternative to traditional chemical methods. Research into fluorinase enzymes, though currently limited, presents a long-term paradigm for direct and green C-F bond formation.

Late-Stage C-H Fluorination: Directing-group assisted or catalyst-controlled C-H fluorination of phenol (B47542) or aniline derivatives could drastically shorten synthetic sequences, improving atom and step economy.

Flow Chemistry Processes: Implementing continuous flow reactors for fluorination and subsequent functional group manipulations can enhance safety, improve reaction control, and allow for more efficient scaling compared to batch processing.

Alternative Fluorinating Agents: Exploration of novel, safer, and more efficient fluorinating agents to replace traditional sources is a continuous effort in fluorine chemistry. dur.ac.uknih.gov

Table 1: Comparison of Synthetic Paradigms for 2-Amino-4,6-difluorophenol Hydrochloride

| Feature | Traditional Routes (e.g., Halex, Balz-Schiemann) | Emerging Sustainable Routes |

| Starting Materials | Often require pre-functionalized, multi-step precursors. | Simpler, more abundant aromatic precursors. |

| Reagents | Can involve hazardous reagents like anhydrous HF or stoichiometric metal fluorides. societechimiquedefrance.fr | Biocatalysts, recyclable organocatalysts, safer fluorinating agents. |

| Energy Input | Often requires high temperatures and pressures. | Milder reaction conditions, potentially room temperature. |